
1-(2-Cyclopropylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Cyclopropylphenyl)sulfonylpiperazine” is a chemical compound. Its molecular formula is C13H18N2O2S . The average mass is 266.359 Da and the monoisotopic mass is 266.108887 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of recent research . Various methods have been reported for the synthesis of substituted piperazines . Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Cytotoxic Activities
1-(2-Cyclopropylphenyl)sulfonylpiperazine derivatives have been studied for their cytotoxic activities against cancer cell lines. For instance, benzhydrylpiperazine derivatives, which share a structural similarity, have shown significant cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines in vitro. This suggests potential applications of this compound in cancer research, particularly in the synthesis of novel anticancer agents (Gurdal et al., 2013).
Antimicrobial Applications
Research on sulfonamide compounds, including this compound, highlights their significance in the development of antimicrobial agents. These compounds have been used to synthesize heterocyclic compounds with potential antimicrobial activities, indicating their usefulness in combating bacterial infections and other microorganism-caused diseases (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide inhibitors, including those derived from this compound, have been investigated for their role in enzyme inhibition, with implications for various therapeutic applications. These include the inhibition of enzymes involved in cancer progression, inflammation, and other diseases, showcasing the compound's potential in drug discovery and development (Gulcin & Taslimi, 2018).
Environmental and Food Analysis
The versatility of this compound derivatives extends to environmental and food analysis. Antibody development and application in ELISA and related techniques, such as immunosensors, for detecting contaminants like herbicides and toxic metabolites in food and the environment, demonstrate the broad utility of these compounds in public health and safety measures (Fránek & Hruška, 2018).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been explored for their inhibitory effects on the corrosion of metals, such as mild steel in acidic media. This research suggests potential applications in protecting industrial equipment and infrastructure, highlighting the compound's versatility beyond biomedical applications (Sumathi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Cyclopropylphenyl)sulfonylpiperazine are actin-1 and profilin . These proteins play a crucial role in the dynamics of actin polymerization , a process that is essential for the invasion of red blood cells by the merozoite stage of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with its targets by disrupting the interaction between actin-1 and profilin . This disruption leads to a reduction in actin polymerization, which is required by the merozoite stage parasites to invade red blood cells .
Biochemical Pathways
The compound affects the actin polymerization pathway in Plasmodium falciparum. By disrupting the interaction between actin-1 and profilin, the compound prevents the formation of filamentous actin, thereby inhibiting the invasion of red blood cells by the merozoite stage parasites . Additionally, the compound series inhibits the actin-1-dependent process of apicoplast segregation, leading to a delayed death phenotype .
Result of Action
The result of the compound’s action is the prevention of Plasmodium falciparum invasion of red blood cells . By reducing actin polymerization and inhibiting the actin-1-dependent process of apicoplast segregation, the compound effectively prevents the merozoite stage parasites from invading red blood cells .
Action Environment
properties
IUPAC Name |
1-(2-cyclopropylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-4-2-1-3-12(13)11-5-6-11/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNNPBCKSBRVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

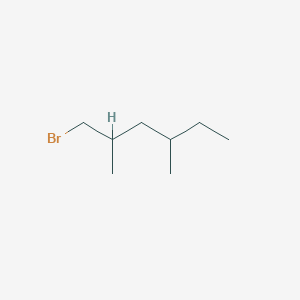
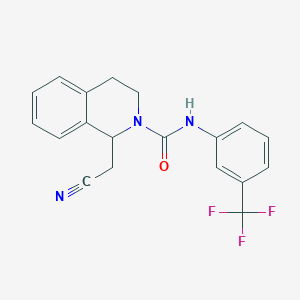
![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

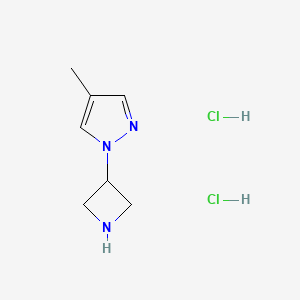
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)
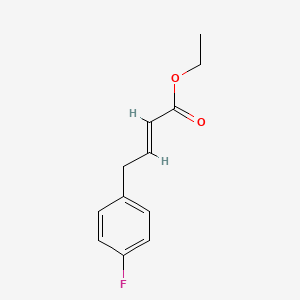


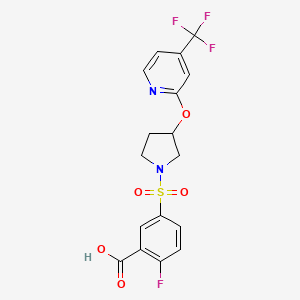
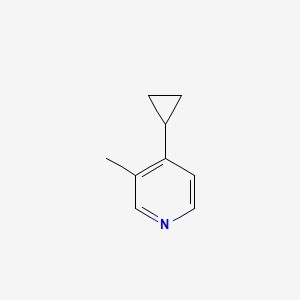
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)
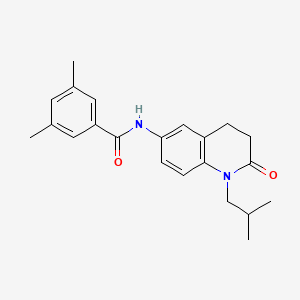
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)